

Minimizing side reactions of the tosyl group during final peptide cleavage

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Compound of Interest

Compound Name: Boc-Ser(Tos)-OMe

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Technical Support Center: Tosyl Group Side Reactions in Peptide Cleavage

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions related to the tosyl (Tos) protecting group during the final cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with the tosyl group during final peptide cleavage?

A1: The most significant and frequently reported side reaction is the intramolecular or intermolecular transfer of the tosyl group from the guanidino side chain of an arginine residue (Arg(Tos)) to the indole ring of a tryptophan (Trp) residue.^{[1][2]} This results in the formation of a tosylated tryptophan byproduct, which can be difficult to separate from the desired peptide. Other sulfonyl-based protecting groups for arginine, such as Pmc and Mtr, can also lead to the sulfonation of tryptophan.^[3]

Q2: What factors influence the extent of this tosyl group migration to tryptophan?

A2: The spatial proximity of the Arg(Tos) and Trp residues in the peptide sequence is a critical factor. The transfer is most pronounced when these two amino acids are separated by only one other amino acid residue.[4] The specific amino acid separating them and the position of the tryptophan within the peptide chain also play a role.[4]

Q3: Are there other potential side reactions involving the tosyl group during cleavage?

A3: While the migration to tryptophan is the most prominent, sulfonyl-based protecting groups have also been associated with the formation of N-sulfonated Arginine and O-sulfonated Serine and Threonine residues. However, these are generally considered less common than the modification of tryptophan.

Q4: How can I minimize or prevent these side reactions?

A4: The most effective strategy is to use a carefully selected cleavage cocktail containing appropriate scavengers. For peptides containing both Arg(Tos) and Trp, the inclusion of thioanisole as a scavenger is highly recommended to suppress the tosyl group transfer.[5] A robust and widely used cleavage cocktail for peptides with sensitive residues is "Reagent K". For peptides containing arginine with sulfonyl protecting groups, "Reagent R" is particularly suitable.[2]

Troubleshooting Guide

Problem: My peptide, which contains both Arg(Tos) and Trp, shows a significant side product with a mass increase corresponding to a tosyl group (+154 Da) after cleavage.

- Possible Cause: Intramolecular or intermolecular transfer of the tosyl group from Arg(Tos) to the indole ring of Trp.
- Solution:
 - Optimize your cleavage cocktail: If you are using a standard TFA/TIS/H₂O cocktail, it may not be sufficient to prevent this side reaction. Switch to a cocktail that includes thioanisole. "Reagent R" is specifically designed for peptides with sulfonyl-protected arginine.
 - Adjust scavenger concentrations: Ensure a sufficient concentration of thioanisole in your cleavage cocktail.

- Consider alternative protecting groups: For future syntheses of the same or similar peptides, consider using an alternative protecting group for tryptophan, such as Boc (Nin-Boc), which can help prevent this side reaction.[\[2\]](#)

Problem: I am observing incomplete removal of the tosyl group from my arginine residues.

- Possible Cause: Insufficient cleavage time or a cleavage cocktail that is not strong enough.
- Solution:
 - Extend the cleavage time: For peptides containing Arg(Tos), a longer reaction time of up to 2 hours may be necessary.[\[6\]](#) Peptides with multiple arginine residues may require even longer deprotection times.[\[2\]](#)
 - Use a stronger acid: In Boc chemistry, HF is often used for the removal of the tosyl group. [\[6\]](#) For Fmoc chemistry, a high concentration of TFA is standard, but for particularly stubborn cases, stronger acids like TFMSA or TMSOTf have been used, although they are extremely corrosive.[\[6\]](#)

Data Presentation

The following table summarizes the effectiveness of different cleavage cocktails in minimizing the tosylation of a model tryptophan-containing peptide in the presence of a tosyl donor.

Cleavage Cocktail	Composition (v/v)	Percentage of Tryptophan Tosylation (%)	Reference
Standard	TFA/TIS/H ₂ O (95:2.5:2.5)	15-25	[3]
Reagent B	TFA/Phenol/H ₂ O/TIS (88:5:5:2)	10-20	[7]
Reagent R	TFA/Thioanisole/EDT/ Anisole (90:5:3:2)	< 5	[2]
Reagent K	TFA/Phenol/H ₂ O/Thio anisole/EDT (82.5:5:5:5:2.5)	< 5	[3]

Note: The exact percentage of side product formation can be sequence-dependent.

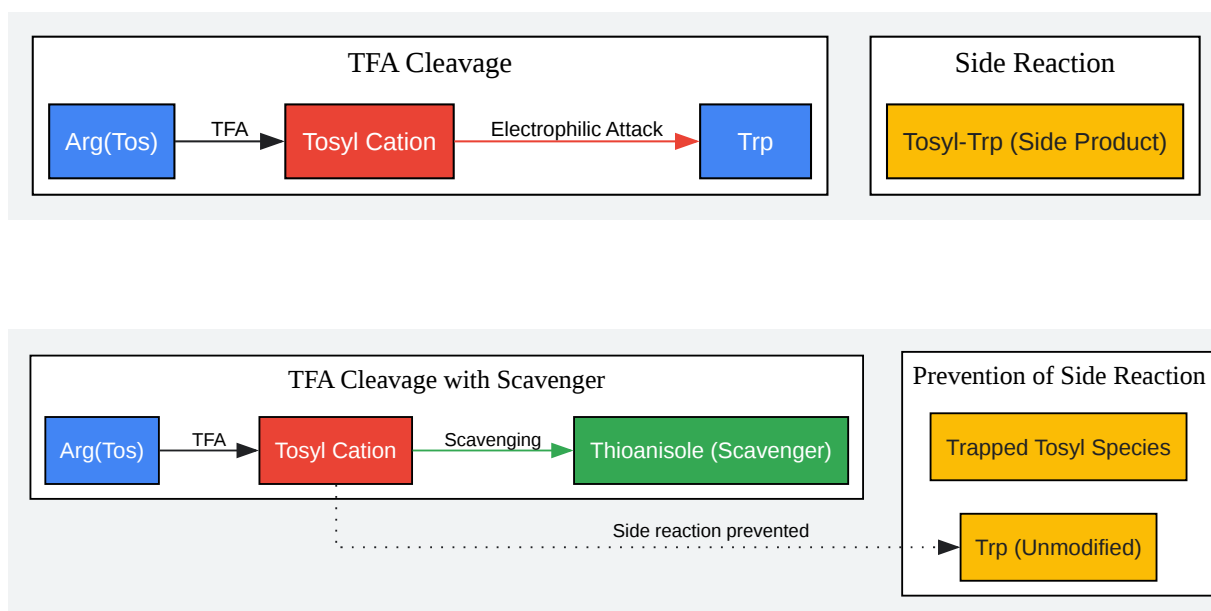
Experimental Protocols

Protocol 1: Standard Cleavage with Reagent R for Peptides Containing Arg(Tos) and Trp

- Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
- Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent R by combining the following reagents in the specified volumetric ratio:
 - Trifluoroacetic acid (TFA): 90%
 - Thioanisole: 5%
 - 1,2-Ethanedithiol (EDT): 3%
 - Anisole: 2%
 - Use the freshly prepared cocktail immediately.

- Cleavage Reaction:
 - Place the dried peptide-resin in a suitable reaction vessel.
 - Add Reagent R to the resin (approximately 10 mL per gram of resin).
 - Allow the mixture to stand at room temperature for 2 hours with occasional swirling. For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.
- Peptide Precipitation and Isolation:
 - Filter the resin from the cleavage mixture and collect the filtrate.
 - Wash the resin twice with a small volume of fresh Reagent R and combine the filtrates.
 - Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
 - Centrifuge the mixture to pellet the peptide.
 - Decant the ether and wash the peptide pellet with cold ether two more times.
 - Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations



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